molecular formula C11H14N2O B8766951 N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide

Cat. No.: B8766951
M. Wt: 190.24 g/mol
InChI Key: UQIDJMAPFDKIBY-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a wide range of biological activities. The tetrahydroquinoline moiety in this compound is known for its potential therapeutic applications, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide typically involves the following steps:

    Formation of 5,6,7,8-tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation methods.

    Acetylation: The tetrahydroquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale hydrogenation and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.

    Pathways: It may influence signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate
  • N-(5,6,7,8-tetrahydroquinolin-8-yl)thiourea
  • N-(5,6,7,8-tetrahydroquinolin-8-yl)urea

Uniqueness

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide is unique due to its specific acetyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying various chemical reactions.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3,(H,13,14)

InChI Key

UQIDJMAPFDKIBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCC2=C1N=CC=C2

Origin of Product

United States

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